molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Cat. No.: B3047219
CAS No.: 1356016-45-9
M. Wt: 163.13
InChI Key: GUMNWRMUBOJYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a privileged heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a multimodal pharmacophore and a structural analog of purine bases, making it a valuable core structure in the design of potential therapeutic agents . Research indicates that derivatives based on this scaffold demonstrate a range of biological activities. Specifically, this chemical framework has been explored for its antiviral potential, with some analogs showing promising activity against the influenza virus A/Puerto Rico/8/34 (H1N1) and being suggested to act via neuraminidase inhibition . Furthermore, closely related pyrrolo[2,1-f][1,2,4]triazine compounds are investigated as inhibitors of key biological targets such as phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), highlighting their applicability in oncology research for potential treatments of diseases like glioma and colon cancer . The presence of both the carboxylic acid functional group and the nitrogen-rich heterocyclic system allows for extensive chemical modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications for humans or animals.

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMNWRMUBOJYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728715
Record name Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-45-9
Record name Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Amination and Cyclization Pathways

A foundational approach involves the functionalization of pyrrole precursors. Methyl pyrrole-2-carboxylate (11 ) serves as a key starting material, undergoing N-amination with chloramine (NH$$_2$$Cl) to introduce the critical N–N bond. Subsequent treatment with benzoyl isothiocyanate forms a thiourea intermediate, which undergoes hydrolytic cyclization in 2 M NaOH to yield pyrrolo[2,1-f]triazine (13 ). S-Methylation and bromination with N-bromosuccinimide (NBS) introduce substituents at the C-7 position, while oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) restores aromaticity. Hydrolysis of the methyl ester under basic conditions ultimately furnishes the carboxylic acid derivative (Figure 1).

Key Advantages :

  • High regioselectivity (~5:1 for C-7 bromination).
  • Scalable with yields exceeding 60% for intermediate steps.

Bromohydrazone-Mediated Annulation

Cyclocondensation with Formamidine Acetate

Bromohydrazone intermediates enable efficient annulation of the triazine ring. Treatment of 1-aminopyrrole (34 ) with formamidine acetate in the presence of triethylamine facilitates cyclocondensation, directly yielding pyrrolo[2,1-f]triazine (35 ). Subsequent oxidation and ester hydrolysis afford the carboxylic acid. This method avoids harsh chlorination agents, making it suitable for acid-sensitive substrates.

Reaction Conditions :

  • Solvent: Formamidine acetate (neat).
  • Temperature: 80–100°C.
  • Yield: 72–85%.

Rearrangement of Pyrrolooxadiazines

Intramolecular Cyclization Strategies

Pyrrolo[1,2-d]oxadiazines (64 ) undergo rearrangement to pyrrolotriazinones (65 ) under mild conditions. Treating 1-aminopyrrole carbamates with triphenylphosphine (PPh$$3$$) and bromine (Br$$2$$) induces regioselective cyclization, forming the triazine core. Acidic hydrolysis of the resulting triazinone then generates the carboxylic acid (Scheme 1).

Optimized Parameters :

  • Halogen Source: Br$$2$$ enhances C-7 selectivity over Cl$$2$$.
  • Temperature: 0°C to room temperature.
  • Yield: 65–78%.

Multistep Synthesis via Trichloroacetyl Intermediates

Sequential Functionalization and Cyclization

β-Substituted acrylates (24 ) react with tosylmethyl isocyanide (TosMIC) to form pyrrole derivatives (25 ). Acylation with trichloroacetyl chloride introduces electron-withdrawing groups, facilitating N-amination with NH$$2$$Cl. Cyclization with formamide at 165°C forms the triazine ring, followed by chlorination with phosphorus oxychloride (POCl$$3$$) and hydrolysis to the carboxylic acid.

Critical Steps :

  • Trichloroacetylation ensures high electrophilicity for subsequent amination.
  • POCl$$_3$$ mediates efficient chlorination at the C-4 position.

Transition Metal-Mediated Approaches

Palladium-Catalyzed Cross-Coupling

7-Bromo-pyrrolo[2,1-f]triazine (16 ) undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. Hydrolysis of the ester moiety under acidic conditions (e.g., HCl/EtOH) yields the carboxylic acid. This method enables diversification of the C-7 position while maintaining the triazine core.

Catalytic System :

  • Pd(PPh$$3$$)$$4$$ (5 mol%).
  • Base: Na$$2$$CO$$3$$.
  • Yield: 50–70%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Advantages Limitations
N-Amination Methyl pyrrole-2-carboxylate NH$$_2$$Cl, NaOH 60–75 High regioselectivity Multi-step purification
Bromohydrazone Annulation 1-Aminopyrrole Formamidine acetate 72–85 Mild conditions Limited substrate scope
Oxadiazine Rearrangement Pyrrolooxadiazine PPh$$3$$, Br$$2$$ 65–78 Short reaction time Requires carbamate precursors
Trichloroacetyl Pathway β-Substituted acrylate TosMIC, POCl$$_3$$ 55–68 Versatile functionalization High-temperature steps
Suzuki Coupling 7-Bromo-triazine Pd(PPh$$3$$)$$4$$ 50–70 C-7 diversification Catalyst cost

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Pyrrolo[2,1-f][1,2,4]triazine Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Data (IC₅₀, Yield, etc.) Reference
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid Carboxylic acid at C-7 Kinase inhibition (AAK1, Met) Molecular weight: 163.13; Purity: ≥97%
Dimethyl 14d (ester derivative) Methyl, phenyl, p-tolyl groups at C-2,4 Cytotoxicity (in vitro) Yield: 53%; m.p.: 191–192°C
Dimethyl 14f (methoxy-substituted) 4-Methoxyphenyl at C-4 Antiproliferative activity Yield: 64%; m.p.: 202–204°C
6-Aminocarbonyl derivatives (e.g., 16f) Thienyl moieties at C-2 and C-4 Hedgehog pathway inhibition IC₅₀: 30–500 nM (ALK inhibition)
Avapritinib Pyrazole-piperazine-pyrimidine hybrid KIT/PDGFRA kinase inhibition MW: 498.57; CAS: 1703793-34-3
Physicochemical Properties
  • Solubility and Stability : The carboxylic acid group at C-7 enhances aqueous solubility compared to ester derivatives (e.g., 14d–14g), which are more lipophilic .
  • Melting Points : Ester derivatives (14d–14g) exhibit higher melting points (191–205°C) due to crystalline packing, whereas amide derivatives (e.g., 16f) have lower melting points (<200°C) .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant research findings.

Overview of this compound

This compound features a unique structure characterized by fused pyrrole and triazine rings. The distinct chemical properties of this scaffold make it an essential component in developing therapeutic agents targeting various diseases, particularly cancer.

Target Kinases
this compound primarily targets protein kinases involved in critical signaling pathways related to cell proliferation and survival. Notable targets include:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)

Mode of Action
The compound inhibits kinase activity by binding to the ATP-binding site of these enzymes, thereby blocking their phosphorylation activity. This inhibition leads to the suppression of downstream signaling pathways that promote tumor growth and survival .

Biochemical Pathways Affected

The inhibition of kinases by this compound impacts several biochemical pathways:

  • Cell Proliferation : Reduced signaling through growth factor receptors leads to decreased cell division.
  • Apoptosis Regulation : Alterations in signaling can enhance apoptotic pathways in cancer cells.
  • Angiogenesis : Inhibition of VEGFR affects new blood vessel formation critical for tumor growth .

Pharmacokinetics and Stability

Research indicates that compounds with this scaffold exhibit low rates of glucuronidation, suggesting higher metabolic stability. This property is advantageous for therapeutic applications as it may prolong the compound's action in vivo .

In Vitro Studies

A series of studies have demonstrated the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives against various cancer cell lines:

CompoundTargetIC50 (µM)Selectivity Index
Compound 1EGFR0.100188
Compound 2VEGFR-20.066High
Compound 3PDGFR0.023Moderate

These results indicate that certain derivatives exhibit potent inhibitory effects against specific kinases while maintaining low cytotoxicity towards normal cells .

Antiviral Activity

Recent studies have also explored the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. For instance, one study reported that certain analogs showed effective inhibition against the neuraminidase enzyme involved in influenza virus replication . The selectivity index for these compounds was found to be significantly high, indicating their potential as antiviral agents.

Q & A

Q. What are the primary synthetic routes for pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid derivatives?

Methodological Answer: The synthesis typically involves cyclization or rearrangement strategies. A two-step protocol starts with tetracyanoethylene oxide reacting with triazine to form triazinium dicyanomethylide, followed by [2+2] cycloaddition with phenyl vinyl sulfoxide to yield intermediates like 2-(methylsulfanyl)-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile . Alternative routes include Cu(II)-catalyzed reactions (e.g., using CuCl₂·2H₂O/NaOAc/DMSO at 120°C) to form pyrrolotriazin-4(3H)-ones via condensation of chromene derivatives with pyrrole carboxamides .

Q. How are structural and purity characteristics of pyrrolo[2,1-f][1,2,4]triazine derivatives validated?

Methodological Answer: Modern physicochemical techniques are critical:

  • NMR and HPLC for structural confirmation and purity assessment.
  • X-ray crystallography to resolve complex bicyclic frameworks.
  • SwissADME for computational analysis of drug-likeness, lipophilicity (LogP), and solubility .

Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?

Methodological Answer: Key targets include viral polymerases (e.g., remdesivir’s activity against SARS-CoV-2 RNA polymerase ), kinase enzymes (e.g., IRAK4, EGFR, VEGFR-2 ), and antitumor pathways (e.g., c-Met/VEGFR-2 dual inhibition ). In vitro cytotoxicity assays (e.g., MTT on human colon tumor cells) are standard for validating anticancer activity .

Q. What intermediates are critical for synthesizing pyrrolo[2,1-f][1,2,4]triazine-based drugs like remdesivir?

Methodological Answer: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a key intermediate. It is synthesized via regioselective bromination of pyrrolotriazin-4-amine using N-bromosuccinimide (NBS) . Isotopically labeled analogs (e.g., deuterated versions) are also synthesized for metabolic studies .

Advanced Research Questions

Q. How can synthetic yields of pyrrolo[2,1-f][1,2,4]triazine derivatives be optimized for scalability?

Methodological Answer:

  • Continuous-flow synthesis reduces reaction times and improves regioselectivity in multistep protocols (e.g., remdesivir intermediate synthesis ).
  • Late-stage diversification using orthogonally reactive intermediates (e.g., bromoaldehyde derivatives) enables rapid SAR exploration .
  • Catalyst screening (e.g., CuCl₂ vs. Pd-based systems) optimizes cyclization efficiency .

Q. How should researchers address contradictory bioactivity data in pyrrolo[2,1-f][1,2,4]triazine studies?

Methodological Answer:

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., kinase inhibition assays at ATP Km concentrations ).
  • Structural analogs : Test derivatives with minor modifications (e.g., methyl vs. methoxy substitutions at C5/C6 positions) to isolate activity drivers .
  • Off-target profiling : Use kinome-wide screens to rule out nonspecific kinase inhibition .

Q. What strategies enable structure-activity relationship (SAR) analysis in pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?

Methodological Answer:

  • Crystallography-guided design : Resolve binding modes (e.g., H-bonding with Glu90 in AAK1 ).
  • Substitution patterns : Introduce electron-withdrawing groups (e.g., Br at C7) to enhance binding to hydrophobic kinase pockets .
  • Dual inhibition : Explore substituents that engage multiple targets (e.g., EGFR/HER2 dual inhibitors with methyl and alkoxy groups ).

Q. How are salt forms of this compound synthesized, and why are they significant?

Methodological Answer:

  • Ion-exchange reactions : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., triethylamine) to improve solubility .
  • Pharmacokinetic tuning : Sodium or potassium salts enhance bioavailability, while bulky counterions (e.g., choline) prolong half-life .

Q. What in vivo models are suitable for evaluating pyrrolo[2,1-f][1,2,4]triazine derivatives as antiviral agents?

Methodological Answer:

  • Rodent models : Evaluate efficacy against RNA viruses (e.g., SARS-CoV-2 in transgenic hACE2 mice ).
  • Pharmacodynamic markers : Measure viral load reduction in lung tissue via qPCR .
  • Toxicity profiling : Monitor liver enzyme levels (ALT/AST) to assess hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.